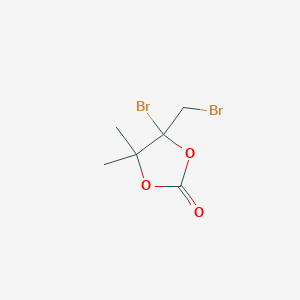

4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one

Description

4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one (molecular formula: C₆H₈Br₂O₃, molecular weight: 287.93 g/mol) is a brominated dioxolanone derivative characterized by two bromine substituents: one at the 4-position and a bromomethyl group also at the 4-position of the 1,3-dioxolan-2-one ring . This compound is classified as a hazardous substance (Hazard Code: Xi) due to its irritant properties. Its structure features a five-membered cyclic carbonate core with dimethyl substituents at the 5-position, which stabilize the ring while enabling reactivity at the brominated sites. The bromomethyl group provides a versatile handle for further functionalization, making this compound valuable in organic synthesis, particularly in alkylation reactions or as a precursor for pharmaceutical intermediates .

Properties

IUPAC Name |

4-bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2O3/c1-5(2)6(8,3-7)11-4(9)10-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMPUHKTFAHTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(=O)O1)(CBr)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one typically involves the bromination of 5,5-dimethyl-1,3-dioxolan-2-one. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of 4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

Reduction Reactions: Reduction can be used to remove the bromine atoms, yielding different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine-substituted dioxolane, while oxidation can produce a dioxolane with additional oxygen-containing functional groups.

Scientific Research Applications

Organic Synthesis

4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one serves as an important intermediate in organic synthesis. Its bromine substituents can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This versatility is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Reaction Examples

Medicinal Chemistry

The compound has been investigated for its potential biological activities. Studies indicate that derivatives of dioxolanes exhibit antimicrobial and anticancer properties. The brominated structure may enhance the lipophilicity and bioactivity of the compounds.

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of 4-bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one were tested against various cancer cell lines. Results showed significant cytotoxic effects, indicating potential as a lead compound for cancer drug development.

Material Science

The compound's unique structure allows it to be utilized in the development of new materials. It can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.

Table 2: Material Applications

Mechanism of Action

The mechanism of action of 4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The dioxolane ring provides a stable framework that can undergo various transformations, making the compound a valuable building block in organic synthesis.

Comparison with Similar Compounds

4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one

- Molecular Formula : C₅H₇ClO₃

- Key Differences :

- Replaces bromine with a chlorine atom at the 4-position and lacks a bromomethyl group.

- Lower reactivity due to chlorine’s weaker leaving-group ability compared to bromine.

- Applications : Used in modifying antibiotics for optically active drug synthesis, enhancing targeting properties and reducing side effects .

(4R,5S)-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

- Molecular Formula : C₅H₆Cl₂O₃

- Key Differences :

- Contains two chlorine atoms at the 4- and 5-positions and is chiral (stereochemistry: 4R,5S).

- Lower molecular weight (185.01 g/mol) and absence of bromine.

- Applications : Identified as Olmesartan Impurity 5 , critical in quality control for angiotensin II receptor antagonists .

5,5-Dimethyl-4-methylidene-1,3-dioxolan-2-one

- Molecular Formula : C₆H₈O₃

- Key Differences :

- Features a methylene group (CH₂) at the 4-position instead of bromine/bromomethyl.

- Halogen-free , reducing toxicity but limiting utility in halogenation reactions.

- Applications : Likely used as a precursor for polymerization or crosslinking due to its unsaturated bond .

4-Bromo-5,5-dimethylcyclohex-2-en-1-one

- Molecular Formula : C₈H₁₁BrO

- Key Differences: Cyclohexenone core instead of a dioxolanone ring. Bromine at the 4-position but lacks the bromomethyl group.

- Applications: Functions as a ketone intermediate in synthesis, leveraging the conjugated enone system for cycloaddition reactions .

4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

- Key Differences :

- Pyrazolone core with a bromomethyl group and substituted aryl ring.

- Higher complexity due to the aromatic system (m/z: 317 [M+H]+).

- Applications: Potential use in medicinal chemistry for drug discovery, given its heterocyclic and halogenated structure .

Structural and Functional Analysis

Reactivity Trends

- Halogen Effects : Bromine’s superior leaving-group ability compared to chlorine makes 4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one more reactive in nucleophilic substitution reactions than its chlorinated analogs .

- Steric and Electronic Factors : The bromomethyl group introduces steric bulk but enhances electrophilicity, enabling selective alkylation. In contrast, the methylene group in 5,5-dimethyl-4-methylidene-1,3-dioxolan-2-one promotes addition reactions .

Application-Specific Differences

- Pharmaceuticals: Chlorinated dioxolanones (e.g., Olmesartan Impurity 5) are critical for chiral drug synthesis, while brominated derivatives may serve as alkylating agents in prodrug development .

- Material Science: Halogen-free dioxolanones (e.g., 5,5-dimethyl-4-methylidene-1,3-dioxolan-2-one) are preferred for polymer precursors due to reduced toxicity .

Biological Activity

4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one is an organic compound notable for its unique structural features and significant applications in synthetic chemistry. This compound is characterized by a dioxolane ring with two bromine substituents, enhancing its reactivity and utility as an intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

- IUPAC Name: 4-bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one

- Molecular Formula: C6H8Br2O3

- Molecular Weight: 287.94 g/mol

- InChI Key: YFMPUHKTFAHTIQ-UHFFFAOYSA-N

Synthesis

The synthesis of 4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one typically involves bromination of 5,5-dimethyl-1,3-dioxolan-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is generally conducted in an inert solvent such as carbon tetrachloride under elevated temperatures to ensure effective formation of the desired product.

The biological activity of 4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one can be attributed to its reactivity towards nucleophiles and electrophiles. The bromine atoms serve as leaving groups, facilitating nucleophilic substitution reactions which are crucial in various biochemical pathways.

Applications in Biological Research

-

Enzyme Mechanisms:

- The compound is utilized as a probe in biochemical assays to study enzyme mechanisms. Its ability to participate in nucleophilic substitutions makes it valuable for investigating enzyme-substrate interactions.

-

Drug Development:

- Research indicates potential applications in drug design, particularly as enzyme inhibitors. Its structural features allow for modifications that can enhance biological activity against specific targets.

- Antiviral Activity:

Study on Antiviral Properties

A study highlighted the synthesis of a derivative from a similar dioxolane structure that displayed significant antiviral activity with an EC50 value of 0.15 µg/mL against HIV-1 . This suggests that structural modifications on the dioxolane ring could yield potent antiviral agents.

Enzyme Inhibition Studies

In another investigation focusing on enzyme inhibitors, compounds derived from dioxolane structures demonstrated inhibition against various target enzymes with IC50 values ranging from low micromolar to sub-micromolar concentrations . This indicates the potential for developing selective inhibitors based on the dioxolane framework.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-4-(chloromethyl)-5,5-dimethyl-1,3-dioxolan-2-one | Structure | Moderate reactivity; potential enzyme inhibitor |

| 4-Bromo-4-(iodomethyl)-5,5-dimethyl-1,3-dioxolan-2-one | Structure | Higher reactivity; explored for synthetic applications |

| 4-Chloro-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one | Structure | Lower biological activity compared to brominated counterparts |

The presence of two bromine atoms in 4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one enhances its reactivity compared to its chloro or iodo analogs. This increased reactivity is advantageous for synthetic applications where high reactivity is desired.

Q & A

Q. 1.1. What synthetic methodologies are optimal for preparing 4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one, and what are the critical reaction parameters?

The synthesis of brominated cyclic carbonates like this compound often involves bromination of precursor molecules under controlled conditions. For example, organocatalytic continuous flow systems have been used for analogous cyclic carbonates (e.g., 4,5-dimethyl-1,3-dioxolan-2-one) to achieve high yields and purity . Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but require precise monitoring to avoid decomposition.

- Catalyst selection : Lewis acids or nucleophilic catalysts (e.g., DMAP) improve regioselectivity during bromination .

- Purification : Column chromatography or recrystallization is critical due to the compound’s reactivity and potential by-products (e.g., diastereomers) .

Q. 1.2. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy : and NMR are essential for confirming substituent positions. For instance, cis/trans diastereomers of similar cyclic carbonates show distinct splitting patterns in NMR (e.g., 4,5-dimethyl derivatives exhibit peaks at δ 100–110 ppm for carbonyl carbons) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, particularly for resolving bromine’s steric effects on the dioxolanone ring .

- Mass Spectrometry : High-resolution MS validates molecular weight (theoretical m/z: 297.95 for CHBrO) and detects halogen isotope patterns.

Advanced Research Questions

Q. 2.1. How does the bromine substitution pattern influence copolymerization reactivity with epoxides or other monomers?

Bromine’s electron-withdrawing effects enhance the electrophilicity of the carbonate ring, facilitating nucleophilic attack during copolymerization. Studies on analogous 5,5-dimethyl-1,3-dioxolan-2-one show:

- Reactivity with epoxides : Tertiary amines (e.g., DMAP) initiate ring-opening polymerization, forming polycarbonate-polyether copolymers. Kinetic studies using NMR monitor conversion rates .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (>200°C), critical for material applications .

Q. 2.2. What mechanistic insights explain the compound’s degradation under basic or hydrolytic conditions?

- Base-mediated hydrolysis : Brominated carbonates undergo nucleophilic substitution at the carbonyl carbon, forming dibrominated diols. LC-MS identifies degradation products like 4-bromo-4-(bromomethyl)-5,5-dimethyl-1,3-diol, which can dimerize under acidic conditions .

- pH dependence : Hydrolysis rates increase in alkaline media (pH >10), as shown by UV-Vis kinetic studies .

Q. 2.3. How can computational modeling predict regioselectivity in further functionalization reactions?

- DFT calculations : Models using Gaussian or ORCA software assess transition states for bromine displacement reactions. For example, nucleophilic attack at the methyl-bromine site is favored due to lower activation energy (ΔG‡ ~25 kcal/mol) .

- Molecular docking : Predicts interactions with enzymes (e.g., lipases) for biocatalytic applications .

Q. 2.4. What strategies mitigate challenges in handling and purifying this compound due to bromine’s reactivity?

- Inert atmosphere : Reactions conducted under argon reduce bromine loss via HBr elimination.

- Chromatography : Silica gel modified with silver nitrate improves separation of brominated isomers .

- Cryogenic storage : Stability tests show minimal decomposition at –20°C over 6 months .

Data Contradictions and Validation

- Stereochemical assignments : Conflicting NMR interpretations for cis/trans diastereomers (e.g., 4,5-dimethyl derivatives) are resolved via 2D NOESY experiments .

- Reactivity discrepancies : Variability in copolymerization yields (60–90%) across studies suggests sensitivity to trace moisture, necessitating rigorous drying of monomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.